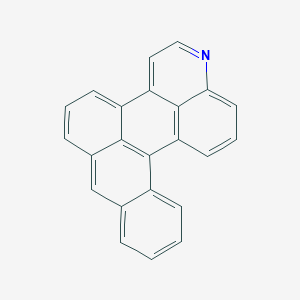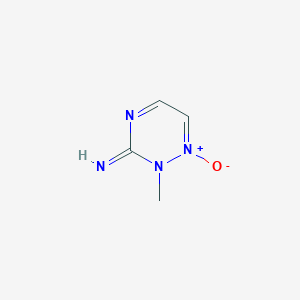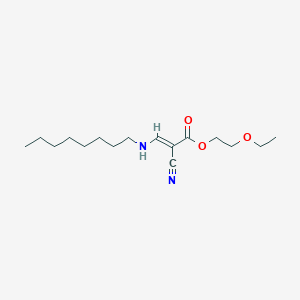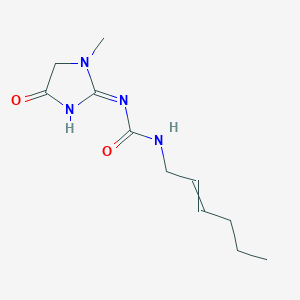
Azabenzoperylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azabenzoperylene is a polycyclic aromatic hydrocarbon that contains nitrogen atoms within its structure. This compound is known for its unique chemical properties and potential applications in various scientific fields. This compound is structurally related to benzo[ghi]perylene, a well-known polycyclic aromatic hydrocarbon, but with nitrogen atoms incorporated into its aromatic system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azabenzoperylene typically involves the cyclization of suitable precursors under specific conditions. One common method is the cyclodehydrogenation of polycyclic aromatic precursors containing nitrogen atoms. This reaction often requires the use of strong acids or bases as catalysts and high temperatures to facilitate the formation of the this compound structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclodehydrogenation processes using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Azabenzoperylene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield dihydro or tetrahydro derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the aromatic rings. Reagents like halogens, nitrating agents, and sulfonating agents are often employed.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro or tetrahydro this compound.
Substitution: Halogenated, nitrated, or sulfonated this compound derivatives.
Scientific Research Applications
Azabenzoperylene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic compounds. It is also studied for its electronic properties and potential use in organic electronics.
Biology: Investigated for its interactions with biological molecules and potential use in bioimaging and biosensing.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of azabenzoperylene involves its interaction with molecular targets through π-π stacking, hydrogen bonding, and other non-covalent interactions. These interactions can influence the electronic properties of the compound and its ability to participate in various chemical reactions. The incorporation of nitrogen atoms into the aromatic system can also affect the compound’s reactivity and stability.
Comparison with Similar Compounds
Benzo[ghi]perylene: A polycyclic aromatic hydrocarbon without nitrogen atoms.
Azabenzopyrene: Another nitrogen-containing polycyclic aromatic hydrocarbon with different nitrogen atom positions.
Properties
CAS No. |
89900-21-0 |
|---|---|
Molecular Formula |
C23H13N |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
17-azahexacyclo[11.9.1.114,18.02,7.09,23.022,24]tetracosa-1(23),2,4,6,8,10,12,14,16,18,20,22(24)-dodecaene |
InChI |
InChI=1S/C23H13N/c1-2-7-16-14(5-1)13-15-6-3-8-17-18-11-12-24-20-10-4-9-19(22(18)20)23(16)21(15)17/h1-13H |
InChI Key |
LFBDBKKCNGCXJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C5=C6C4=CC=NC6=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,4-Di-tert-butylbicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14370213.png)
![N-[(Z)-Phenyl(phenylimino)methyl]phosphorimidic trichloride](/img/structure/B14370214.png)



![1-Methyl-1,2,3,10-tetrahydropyrrolo[2,3-a]carbazole](/img/structure/B14370235.png)
![9-{[tert-Butyl(diphenyl)silyl]oxy}-6-ethylnona-2,4-dien-1-ol](/img/structure/B14370240.png)
![N,N-Dimethyl-N'-{4-[(trifluoromethyl)sulfanyl]phenyl}sulfuric diamide](/img/structure/B14370245.png)



